
N-Propylsuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylsuccinimide is an organic compound with the molecular formula C7H11NO2 It belongs to the class of succinimides, which are cyclic imides derived from succinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Propylsuccinimide can be synthesized through the reaction of succinic anhydride with propylamine. The reaction typically occurs under mild conditions, with the succinic anhydride and propylamine being mixed in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Propylsuccinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-propylsuccinamic acid.
Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the succinimide ring is opened and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-propylsuccinamic acid.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the succinimide ring.
Wissenschaftliche Forschungsanwendungen
N-Propylsuccinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
N-Propylsuccinimide can be compared with other succinimides such as N-methylsuccinimide and N-ethylsuccinimide. While these compounds share a similar core structure, the presence of different alkyl groups (propyl, methyl, ethyl) imparts unique properties to each compound. This compound is unique due to its specific alkyl chain length, which can influence its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- N-Methylsuccinimide
- N-Ethylsuccinimide
- N-Butylsuccinimide
These compounds can be used in similar applications but may exhibit different reactivity and properties due to the variation in their alkyl groups.
Eigenschaften
CAS-Nummer |
3470-97-1 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-propylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-5H2,1H3 |
InChI-Schlüssel |
BTNMOVUCMBMKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)
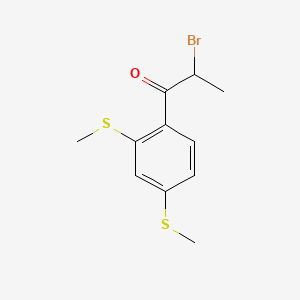
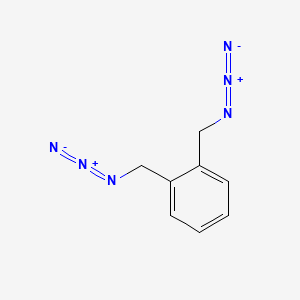
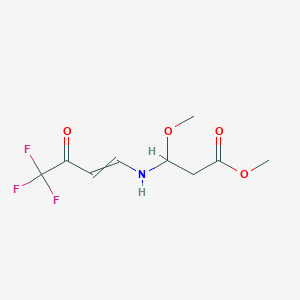
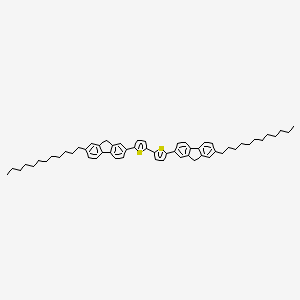
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)

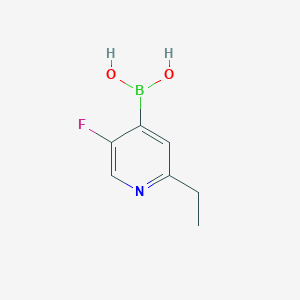
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)

